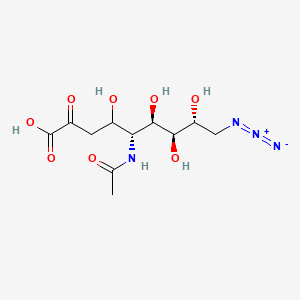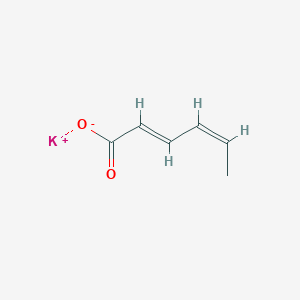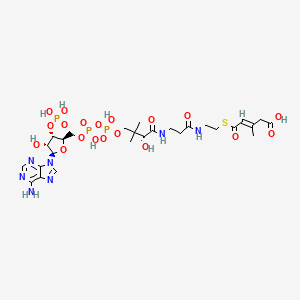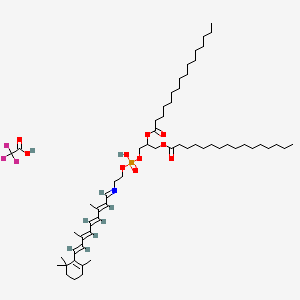
N-Acetyl-9-azido-9-deoxyneuraminic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-9-azido-9-deoxyneuraminic Acid is a chemically modified sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This compound is particularly notable for its use in metabolic glycan labeling, which allows for the study of glycan-protein interactions and sialylation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-azido-9-deoxyneuraminic Acid typically involves the azidation of N-acetylneuraminic acid. This process can be achieved through the reaction of N-acetylneuraminic acid with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale azidation reactions followed by purification steps to achieve the desired purity levels. The compound is often stored under inert gas and at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-9-azido-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry applications.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of N-acetylneuraminic acid.
Dimethyl Sulfoxide (DMSO): Common solvent used in the synthesis.
Reducing Agents: Such as hydrogen gas or palladium on carbon for the reduction of the azido group.
Major Products
Amine Derivatives: Formed through the reduction of the azido group.
Click Chemistry Products: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-9-azido-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of N-Acetyl-9-azido-9-deoxyneuraminic Acid involves its incorporation into glycans through metabolic labeling. Once incorporated, the azido group can be selectively targeted for further chemical modifications, such as click chemistry reactions. This allows researchers to study glycan-protein interactions and the pathways involved in sialylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, which lacks the azido modification.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Another modified sialic acid used as a neuraminidase inhibitor.
Uniqueness
N-Acetyl-9-azido-9-deoxyneuraminic Acid is unique due to its azido group, which allows for selective chemical modifications and applications in click chemistry. This makes it particularly valuable for studying glycan-protein interactions and developing glycan-based materials .
Eigenschaften
Molekularformel |
C11H18N4O8 |
|---|---|
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
(5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5?,7-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
RCMJNJVGOFCOSP-ZADJLXCWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)C(CC(=O)C(=O)O)O |
Kanonische SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)



![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)




